1-(3-Azidopropoxy)-3-fluorobenzene
Overview
Description
1-(3-Azidopropoxy)-3-fluorobenzene is an organic compound characterized by the presence of an azide group, a fluorine atom, and a propoxy linkage attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Azidopropoxy)-3-fluorobenzene typically involves the reaction of 3-fluorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate to form 1-(3-bromopropoxy)-3-fluorobenzene. This intermediate is then treated with sodium azide in a solvent like dimethylformamide (DMF) to yield the final product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Azidopropoxy)-3-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles via click chemistry.
Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Cycloaddition: The azide group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Copper(I) catalysts are commonly used in click chemistry reactions.
Reduction: Lithium aluminum hydride or other hydride donors are used for reduction.
Cycloaddition: Copper(I) catalysts and alkynes are used for cycloaddition reactions.
Major Products Formed:
Triazoles: Formed via cycloaddition reactions.
Amines: Formed via reduction of the azide group.
Scientific Research Applications
1-(3-Azidopropoxy)-3-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Azidopropoxy)-3-fluorobenzene primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications. The fluorine atom can also influence the compound’s reactivity and interactions with other molecules, potentially enhancing its utility in medicinal chemistry .
Comparison with Similar Compounds
- 1-(3-Azidopropoxy)-2-fluorobenzene
- 1-(3-Azidopropoxy)-4-fluorobenzene
- 1-(3-Azidopropoxy)-3-chlorobenzene
Comparison: 1-(3-Azidopropoxy)-3-fluorobenzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which can influence its chemical reactivity and physical properties. Compared to its analogs with different halogen substitutions or different positions of the azide group, it may exhibit distinct reactivity patterns and applications .
Properties
IUPAC Name |
1-(3-azidopropoxy)-3-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3O/c10-8-3-1-4-9(7-8)14-6-2-5-12-13-11/h1,3-4,7H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOASTRALKYALY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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